AMG-397 -

AMG-397

Catalog Number: EVT-259082
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AMG-397 is a potent and selective MCL-1 inhibitor. AMG 397 targets and binds to Mcl-1, thereby preventing the binding of Mcl-1 to and inactivation of certain pro-apoptotic proteins. This promotes apoptosis of cells overexpressing Mcl-1. Mcl-1, an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family of proteins, is upregulated in cancer cells and promotes tumor cell survival.
Source and Classification

AMG-397 was developed through a structure-guided approach, building upon the chemical framework of another Mcl-1 inhibitor, AMG-176. This compound falls under the classification of antineoplastic agents, specifically targeting apoptosis regulation pathways in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of AMG-397 involves several key steps, primarily focusing on optimizing the final methylation process. Continuous flow synthesis techniques have been employed to enhance efficiency and yield. For instance, a continuous-stirred tank reactor approach was utilized to achieve a high yield of the desired product through controlled reaction conditions .

Molecular Structure Analysis

Structure and Data

AMG-397 has a complex molecular structure that can be analyzed through various spectroscopic methods. Its three-dimensional conformation has been studied using nuclear magnetic resonance spectroscopy and computational modeling techniques. These analyses have confirmed that AMG-397 maintains a stable conformation conducive to binding with Mcl-1, which is crucial for its function as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing AMG-397 primarily include amide bond formation and subsequent methylation reactions. The methylation step is critical as it influences the compound's bioavailability and potency. Continuous flow reactors are employed to manage these reactions effectively, allowing for real-time monitoring and adjustment of reaction parameters to maximize yield and purity .

Mechanism of Action

Process and Data

AMG-397 functions by selectively inhibiting Mcl-1, a protein that plays a pivotal role in regulating apoptosis in cancer cells. By binding to Mcl-1, AMG-397 promotes apoptosis in cancer cells that rely on this protein for survival. The inhibition of Mcl-1 disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, leading to increased cell death in malignant tissues .

Data from preclinical studies suggest that AMG-397 effectively induces apoptosis in various hematological malignancies, highlighting its potential as a therapeutic agent in oncology .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AMG-397 exhibits several notable physical and chemical properties that contribute to its efficacy as a therapeutic agent:

  • Molecular Weight: Approximately 400 Da
  • Solubility: Soluble in organic solvents with moderate aqueous solubility
  • Stability: Stable under acidic conditions but sensitive to hydrolysis
  • LogP: Indicates moderate lipophilicity, which may influence absorption characteristics .

These properties are essential for understanding how AMG-397 behaves in biological systems and its potential pharmacokinetic profiles.

Applications

Scientific Uses

AMG-397 is primarily being investigated for its potential applications in treating hematological malignancies such as multiple myeloma and acute myeloid leukemia. Its ability to selectively inhibit Mcl-1 positions it as a promising candidate for combination therapies aimed at overcoming resistance mechanisms associated with conventional chemotherapeutics.

Ongoing clinical trials are assessing its safety, tolerability, and efficacy, with preliminary results indicating a favorable profile compared to existing treatments . The insights gained from these studies could pave the way for new therapeutic strategies targeting apoptosis pathways in cancer therapy.

Molecular Design & Optimization of AMG-397

Rational Drug Design Strategies for MCL1 Inhibition

Structure-Guided Approaches Leveraging MCL1 Conformational Dynamics

The development of AMG-397 relied on sophisticated structural biology insights into MCL1's BH3-binding groove. MCL1 possesses a shallow, hydrophobic groove (∼20 Å long) with limited druggability, characterized by four subpockets (P1–P4) that accommodate conserved hydrophobic residues (h1–h4) of pro-apoptotic BH3 domains [1] [8]. A critical breakthrough came from X-ray crystallography and NMR studies revealing MCL1's unprecedented plasticity upon inhibitor binding. When AMG-176 (AMG-397’s predecessor) binds, helix α4 shifts 3 Å toward its N-terminus, deepening the P2/P3 pockets and creating a voluminous, drug-like cavity [3]. This induced-fit mechanism is facilitated by:

  • Rearrangement of Arg263 (salt bridge anchor) disrupting H-bonds with Asp256
  • Displacement of hydrophobic core residues (Leu246, Val249, Met250)
  • Loss of α-helical H-bonds at Gly257/Val258 [3]

Table 1: Key Structural Changes in MCL1 Upon Inhibitor Binding

Conformational ElementApo/BIM-Bound StateAMG-176/397-Bound StateFunctional Impact
Helix α4 positionCanonical alignmentN-terminal shift (3 Å)Deepens P2/P3 pockets
Arg263 interactionsSalt bridge with Asp256H-bonds with V253/F254Opens hydrophobic core
Subpocket volume (P2/P3)Shallow, flatExpanded, enclosedEnhances hydrophobic contacts
Druggability score (PLB)0.0–0.1>1.0Achieves drug-like interface [3]

Ligand-Based Optimization from AMG-176 to AMG-397

AMG-397 emerged from systematic optimization of AMG-176 to enhance potency, selectivity, and oral bioavailability. AMG-176’s bound conformation analysis revealed two distinct bioactive poses, inspiring rigidification strategies to lock the optimal geometry. Key modifications included:

  • Spirocyclization: Introduction of a spirocyclic scaffold to reduce rotational freedom and enforce groove complementarity [6] [8]
  • Chiral center optimization: Stereoselective synthesis ensuring the R-configuration at critical positions for optimal P2/P3 pocket occupancy [7]
  • Polar group incorporation: Addition of pyridone and acylsulfonamide to strengthen salt bridges with Arg263 and improve solubility [6] [7]

This yielded AMG-397, with a 15 pM Ki for MCL1—a 10-fold increase over AMG-176—and disruption of MCL1-BIM interactions at 70 nM in OPM-2 myeloma cells [7]. Oral bioavailability was achieved through balanced lipophilicity (cLogP ~4.5) and metabolic stability [6].

Prestructuring Principles in Small-Molecule PPI Inhibitors

Role of Rigid Bioactive Conformations in Induced-Fit Binding

AMG-397 exemplifies the "prestructuring paradigm" for protein-protein interaction (PPI) inhibitors. NMR-based conformer analysis revealed that clinical-stage MCL1 inhibitors (AMG-176, AZD5991, S64315) adopt rigid, preorganized geometries in their unbound state that mirror their bound conformations [3]. This contrasts flexible molecules that pay high entropic penalties upon binding. For AMG-397:

  • The spirocyclic core and trans-decalin system minimize rotational entropy loss
  • Pre-ordered hydrophobic moieties (chlorotetralin, naphthalene) align with subpockets P1–P4
  • Acidic headgroups pre-position for salt bridge formation with Arg263 [3] [8]

This rigidity enables efficient induced-fit binding: MCL1 undergoes conformational selection for the prestructured inhibitor, followed by minor adjustments (helix α4 shift) deepening the binding pocket. The energy barrier for this transition is offset by high-affinity hydrophobic burial and electrostatic interactions [3].

Table 2: Prestructuring Features of Clinical MCL1 Inhibitors

InhibitorKey Rigid ElementsEntropic Penalty (ΔS)MCL1 KiInduced Pocket Depth
AMG-176Bicyclic lactamModerate150 pM8 Å
AZD5991Macrocylic coreLow60 pM9 Å
AMG-397Spirocycle + trans-decalinVery low15 pM10 Å [3] [7]

Synthetic Chemistry Techniques for Molecular Rigidity

Achieving AMG-397’s prestructured architecture required innovative synthetic methodologies:

  • Spirocyclization: Pd-catalyzed intramolecular C–N coupling created the spiro [3.3] azetidine core, locking the chloronaphthalene moiety in a groove-aligned orientation [8].
  • Stereoselective decalin synthesis: Asymmetric Diels-Alder reactions established the trans-decalin system with >99% ee, positioning the pyridone group for optimal H-bonding [6] [7].
  • Conformational restriction via ring fusion: Fusion of pyrazine and piperidine rings minimized flexibility in the solvent-exposed region, improving pharmacokinetics [6].

These techniques reduced the rotatable bond count from 12 in early leads to 6 in AMG-397, correlating with a 100-fold increase in binding affinity [6] [8].

Properties

Product Name

AMG-397

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

AMG-397; AMG397; AMG397;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.